![molecular formula C22H20N4O3S B2701398 N'-[(pyridin-4-yl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide CAS No. 899983-36-9](/img/structure/B2701398.png)
N'-[(pyridin-4-yl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(pyridin-4-yl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide: is a complex organic compound that features a combination of pyridine, thiophene, and tetrahydroquinoline moieties
Applications De Recherche Scientifique
Chemistry:
- The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
- It can be used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology and Medicine:
- The presence of multiple heterocyclic rings suggests potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
- It can be explored as a lead compound in drug discovery programs targeting various diseases.
Industry:
- The compound’s structural features make it suitable for use in material science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs).
Safety and Hazards
Orientations Futures
Future research could involve investigating the biological activity of this compound, as many heterocyclic compounds have demonstrated potential as pharmaceuticals. Additionally, the synthesis of this compound could be optimized, and its physical and chemical properties could be further investigated .
Mécanisme D'action
Pyridine derivatives
Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. Pyridine derivatives have been shown to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Thiophene derivatives
Thiophene is a five-membered heterocyclic compound containing a sulfur atom. Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N'-[(pyridin-4-yl)methyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling.
-
Synthesis of Pyridin-4-ylmethylamine:
- Starting from pyridine, the methylation and subsequent amination yield pyridin-4-ylmethylamine.
- Reaction conditions: Methylation is typically carried out using methyl iodide in the presence of a base like potassium carbonate. Amination involves the use of ammonia or an amine source under reflux conditions.
-
Synthesis of 1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinoline:
- Thiophene-2-carboxylic acid is first converted to its acyl chloride using thionyl chloride.
- This acyl chloride is then reacted with tetrahydroquinoline under Friedel-Crafts acylation conditions, using a Lewis acid catalyst like aluminum chloride.
-
Coupling to Form the Final Compound:
- The final step involves the coupling of pyridin-4-ylmethylamine with 1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinoline using oxalyl chloride to form the oxalamide linkage.
- Reaction conditions: The coupling reaction is typically carried out in an inert solvent like dichloromethane, under cooling conditions to control the exothermic nature of the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated systems for precise control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions:
-
Oxidation:
- The thiophene moiety can undergo oxidation to form sulfoxides or sulfones.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
-
Reduction:
- The carbonyl groups in the compound can be reduced to alcohols.
- Common reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
-
Substitution:
- The pyridine ring can undergo electrophilic substitution reactions.
- Common reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products Formed:
- Oxidation of thiophene leads to thiophene sulfoxide or thiophene sulfone.
- Reduction of carbonyl groups results in the formation of corresponding alcohols.
- Substitution on the pyridine ring can yield halogenated or nitrated derivatives.
Comparaison Avec Des Composés Similaires
Thiophene Derivatives:
Pyridine Derivatives:
Quinoline Derivatives:
Uniqueness:
- The combination of pyridine, thiophene, and tetrahydroquinoline in a single molecule is unique, providing a diverse range of chemical reactivity and potential biological activity.
- This structural diversity allows for multiple modes of action and a broad spectrum of applications in various fields.
Propriétés
IUPAC Name |
N-(pyridin-4-ylmethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c27-20(24-14-15-7-9-23-10-8-15)21(28)25-17-5-6-18-16(13-17)3-1-11-26(18)22(29)19-4-2-12-30-19/h2,4-10,12-13H,1,3,11,14H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIVREJRISJZEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C(=O)NCC3=CC=NC=C3)N(C1)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
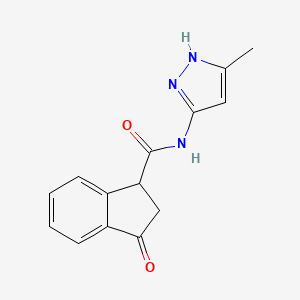
![1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2701316.png)
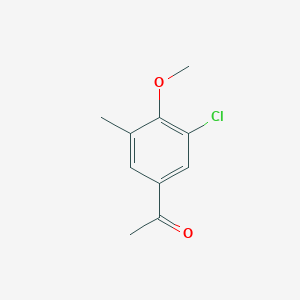
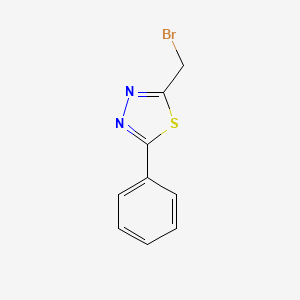
![1-[4-(4-CHLOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-ETHYLPIPERAZINE](/img/structure/B2701321.png)
![2-Chloro-N-[2-oxo-2-(1H-pyrazol-4-ylamino)ethyl]propanamide](/img/structure/B2701324.png)

![N-[(5-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride](/img/no-structure.png)


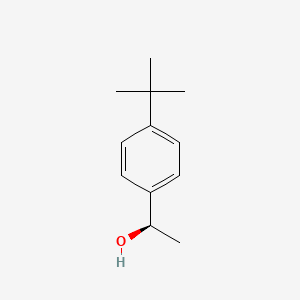
![(2E)-3-[(2-chlorophenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2701334.png)
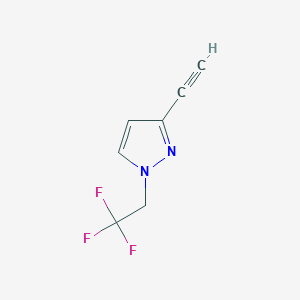
![3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea](/img/structure/B2701338.png)
